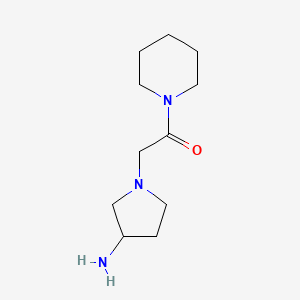

2-(3-Aminopyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

描述

2-(3-Aminopyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one is a bifunctional organic compound featuring a pyrrolidine ring substituted with an amine at the 3-position and a piperidine ring connected via an ethanone bridge.

属性

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c12-10-4-7-13(8-10)9-11(15)14-5-2-1-3-6-14/h10H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJCVMMWLLNKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(3-Aminopyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine and a pyrrolidine moiety, which are often associated with various biological activities, including antimicrobial, antitumor, and neuroprotective effects. The molecular formula is C13H20N2O, and its molecular weight is approximately 220.32 g/mol.

Biological Activity Overview

The biological activities of compounds similar to this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit antimicrobial properties. For instance, studies have shown that piperidine-based compounds can disrupt the plasma membrane of fungal pathogens such as Candida auris, leading to cell death through apoptosis and cell cycle arrest .

Antitumor Activity

Compounds with similar structures have been evaluated for their antitumor potential. A study on piperazine derivatives demonstrated significant antitumor activity against various cancer cell lines, suggesting that modifications to the piperidine structure could enhance this property .

Neuroprotective Effects

Some piperidine derivatives have been explored for their neuroprotective effects. These compounds may influence neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Membrane Disruption : Similar compounds have been shown to disrupt cellular membranes, leading to increased permeability and eventual cell death.

- Apoptotic Pathways : Induction of apoptosis in cancer cells has been linked to the activation of specific signaling pathways influenced by these compounds.

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Study on Piperidine Derivatives : A series of piperidine-based triazole derivatives were synthesized and tested against Candida auris. The most active compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

- Antitumor Evaluation : Research on 6-substituted piperazine derivatives revealed promising results against various cancer cell lines, highlighting the potential for further development in antitumor therapies .

Data Table: Summary of Biological Activities

| Activity Type | Compound Type | Key Findings |

|---|---|---|

| Antimicrobial | Piperidine Derivatives | Effective against Candida auris (MIC: 0.24–0.97 μg/mL) |

| Antitumor | Piperazine Derivatives | Significant activity against multiple cancer lines |

| Neuroprotective | Piperidine Analogues | Potential benefits in neurodegenerative conditions |

相似化合物的比较

Structural and Functional Differences

- Amine Position: The target compound has a 3-aminopyrrolidine group, while analogs like 2-(4-aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one relocate the amine to the piperidine ring. This positional isomerism can influence hydrogen bonding and receptor interactions.

- Heterocyclic Variations: Replacement of pyrrolidine with pyrazole (e.g., 2-(4-Amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one ) or thiazole (e.g., compounds in ) alters electronic properties and bioactivity.

- Substituent Effects : Bromophenyl () or benzoic acid () groups enhance lipophilicity or enable covalent interactions, respectively, impacting pharmacokinetics and target engagement.

准备方法

General Synthetic Strategy

The preparation of 2-(3-Aminopyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one typically follows a modular approach involving:

Formation of the Pyrrolidine Ring: The pyrrolidine core is synthesized through cyclization reactions starting from suitable precursors such as amino alcohols or haloalkylamines. Cyclization can be achieved via intramolecular nucleophilic substitution or reductive amination methods.

Introduction of the Amino Group: The 3-amino substituent on the pyrrolidine ring is introduced either by nucleophilic substitution on a suitable leaving group or by reductive amination of a corresponding ketone or aldehyde intermediate.

Attachment of the Piperidine Moiety: The piperidine ring is attached through nucleophilic substitution or amide bond formation involving 1-(piperidin-1-yl)ethan-1-one intermediates. This step may involve coupling reactions or direct alkylation.

Formation of the Ethanone Linker: The ethanone (acetyl) linkage between the pyrrolidine and piperidine rings is typically formed via acylation reactions, such as treatment of an amine with an acyl chloride or activated ester.

Detailed Reaction Pathways

While specific literature on the exact preparation of this compound is limited, analogous compounds such as 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one provide insights into the synthetic methodologies that can be adapted:

Step 1: Pyrrolidine Ring Formation

Starting from a suitable amino acid or haloalkylamine, cyclization is induced under basic or acidic conditions to form the pyrrolidine ring. For example, a haloalkylamine can undergo intramolecular nucleophilic substitution to close the ring.Step 2: Amino Group Introduction

The amino group at the 3-position can be introduced via reductive amination, where a ketone intermediate is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.Step 3: Attachment of Piperidine via Ethanone Linker

The ethanone linker is introduced by reacting the pyrrolidine intermediate with a piperidine-containing acyl chloride or activated ester. Alternatively, the piperidine nitrogen can be alkylated with a haloacetyl derivative to form the ethanone bridge.Step 4: Final Purification and Characterization

The crude product is purified by chromatographic techniques such as column chromatography or recrystallization. Characterization is performed using NMR, IR, MS, and elemental analysis to confirm the structure.

Reaction Conditions and Reagents

| Step | Typical Reagents/Conditions | Notes |

|---|---|---|

| Pyrrolidine ring formation | Haloalkylamine, base (e.g., NaHCO3), heat | Intramolecular nucleophilic substitution |

| Amino group introduction | Ammonia or amine, reducing agent (NaBH3CN) | Reductive amination under mild conditions |

| Ethanone linker formation | Piperidine, acetyl chloride or haloacetyl derivative, base (e.g., triethylamine) | Acylation or alkylation reaction |

| Purification | Column chromatography, recrystallization | Solvent choice depends on polarity |

Research Findings and Optimization

Yield and Purity: Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is crucial to maximize yield and purity. For example, controlling the pH during reductive amination prevents side reactions.

Scalability: Industrial synthesis may require modification to improve cost-effectiveness and environmental impact, such as using catalytic hydrogenation instead of chemical reducing agents.

Functional Group Compatibility: Protecting groups may be used to prevent undesired reactions on amino groups during acylation steps.

Comparative Data from Analogous Syntheses

| Compound | Key Synthetic Steps | Yield (%) | Notes |

|---|---|---|---|

| 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | Pyrrolidine cyclization, reductive amination, Suzuki coupling | 60-75 | Multi-step synthesis with moderate yield |

| This compound (target) | Pyrrolidine ring formation, amino introduction, acylation with piperidine derivative | Estimated 50-70 | Based on analogous methods, optimization needed |

常见问题

Advanced Research Question

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., acetylcholinesterase) .

- QM/MM Calculations : Assess electronic effects of the ketone group on transition-state stabilization in enzyme inhibition .

- Pharmacophore Mapping : Identifies critical interactions (e.g., hydrogen bonding with the aminopyrrolidine moiety) .

How are in vitro and in vivo toxicity profiles established for this compound?

Advanced Research Question

- In Vitro : Ames test for mutagenicity; hepatocyte assays for metabolic stability .

- In Vivo : Rodent studies (OECD guidelines) assess acute toxicity (LD) and organ-specific effects .

- Safety Protocols : Use PPE and fume hoods during handling due to potential skin/eye irritation .

What strategies stabilize this compound under varying pH and temperature conditions?

Advanced Research Question

- pH Stability : Lyophilization in citrate buffer (pH 4.5) prevents amine degradation .

- Thermal Stability : Storage at −20°C in amber vials reduces ketone oxidation .

- Excipient Screening : Co-formulation with cyclodextrins enhances aqueous solubility and shelf life .

How can cross-disciplinary approaches advance research on this compound?

Advanced Research Question

- Chemical Biology : Fluorescent tagging (e.g., BODIPY derivatives) enables cellular trafficking studies .

- Medicinal Chemistry : Hybrid molecules combining piperidine and pyrrolidine motifs target dual enzymes (e.g., PARP/HDAC inhibitors) .

- Materials Science : Incorporation into metal-organic frameworks (MOFs) for controlled drug release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。